4-(Piperidin-4-yloxy)benzonitrile
Overview
Description
“4-(Piperidin-4-yloxy)benzonitrile” is a chemical compound with the CAS Number: 224178-67-0 . It has a molecular weight of 202.26 . The compound is typically in an oil form .
Molecular Structure Analysis
The IUPAC Name for this compound is 4-(piperidin-4-yloxy)benzonitrile . The InChI Code is 1S/C12H14N2O.ClH/c13-9-10-1-3-11(4-2-10)15-12-5-7-14-8-6-12;/h1-4,12,14H,5-8H2;1H . The SMILES representation is N#CC1=CC=C(OC2CCNCC2)C=C1 .Physical And Chemical Properties Analysis
The compound is typically in an oil form . It has a melting point of 77-80 degrees Celsius .Scientific Research Applications
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Pharmaceutical Industry
- “4-(Piperidin-4-yloxy)benzonitrile” is a compound that plays a significant role in the pharmaceutical industry . Its derivatives are present in more than twenty classes of pharmaceuticals .
- The compound is used in the synthesis of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- The methods of application or experimental procedures involve intra- and intermolecular reactions leading to the formation of these derivatives .
- The outcomes of these procedures are the formation of various piperidine derivatives that have potential pharmacological applications .
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Activators of Hypoxia-Inducible Factor 1 Pathways
- N-(piperidin-4-yl)benzamide derivatives, which can be synthesized from “4-(Piperidin-4-yloxy)benzonitrile”, are used as activators of hypoxia-inducible factor 1 pathways .
- The methods of application or experimental procedures involve the synthesis of N-(piperidin-4-yl)benzamide derivatives from "4-(Piperidin-4-yloxy)benzonitrile" .
- The outcomes of these procedures are the formation of N-(piperidin-4-yl)benzamide derivatives that can activate hypoxia-inducible factor 1 pathways .
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Chemical Synthesis
- “4-(Piperidin-4-yloxy)benzonitrile” is used in chemical synthesis . It’s a versatile compound that can be used to synthesize a variety of other compounds .
- The methods of application or experimental procedures involve various chemical reactions, depending on the desired end product .
- The outcomes of these procedures are the formation of various compounds that can be used in different industries .
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Hydrochloride Derivative
- “4-(Piperidin-4-yloxy)benzonitrile” can be used to synthesize its hydrochloride derivative .
- The methods of application or experimental procedures involve the reaction of “4-(Piperidin-4-yloxy)benzonitrile” with hydrochloric acid .
- The outcomes of these procedures are the formation of “4-(Piperidin-4-yloxy)benzonitrile hydrochloride”, which can have different applications .
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Bioprocessing and Cell Culture
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Drug Design
- Piperidines, including “4-(Piperidin-4-yloxy)benzonitrile”, are among the most important synthetic fragments for designing drugs .
- The methods of application or experimental procedures involve using the compound in the synthesis of various drugs .
- The outcomes of these procedures are the formation of various drugs that have potential pharmacological applications .
Safety And Hazards
properties
IUPAC Name |
4-piperidin-4-yloxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c13-9-10-1-3-11(4-2-10)15-12-5-7-14-8-6-12/h1-4,12,14H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIREFRFHFBPIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459781 | |
Record name | 4-(Piperidin-4-yloxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-4-yloxy)benzonitrile | |
CAS RN |
224178-67-0 | |
Record name | 4-(4-Piperidinyloxy)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=224178-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Piperidin-4-yloxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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